molecular formula C8H10N2O2 B1407824 4-(Oxetan-3-yloxy)pyridin-3-amine CAS No. 1447958-15-7

4-(Oxetan-3-yloxy)pyridin-3-amine

Cat. No. B1407824
CAS RN: 1447958-15-7
M. Wt: 166.18 g/mol
InChI Key: GNILDBPJTYEHKX-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)pyridin-3-amine, also known as OP3A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP3A is a heterocyclic compound that contains a pyridine ring and an oxetane ring. It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)pyridin-3-amine is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes that are involved in tumor growth and proliferation. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(Oxetan-3-yloxy)pyridin-3-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cells, including breast cancer and lung cancer cells. It has also been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Oxetan-3-yloxy)pyridin-3-amine in lab experiments is its potential as a drug candidate. It has been shown to exhibit promising antitumor and neuroprotective activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using 4-(Oxetan-3-yloxy)pyridin-3-amine is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(Oxetan-3-yloxy)pyridin-3-amine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore its potential as a tool for studying the mechanisms of tumor growth and neurodegeneration. Additionally, further research is needed to optimize the synthesis of 4-(Oxetan-3-yloxy)pyridin-3-amine and improve its solubility, making it more accessible for use in lab experiments.

Scientific Research Applications

4-(Oxetan-3-yloxy)pyridin-3-amine has been widely used in scientific research due to its potential applications in various fields. One of its primary applications is in medicinal chemistry, where it has been studied as a potential drug candidate. 4-(Oxetan-3-yloxy)pyridin-3-amine has been shown to exhibit antitumor activity and has been studied as a potential treatment for cancer. It has also been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(oxetan-3-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7-3-10-2-1-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNILDBPJTYEHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-yloxy)pyridin-3-amine

Synthesis routes and methods

Procedure details

3-Nitro-4-(oxetan-3-yloxy)pyridine (499 mg) was dissolved in methanol (10 mL) and Pd on C, wet, Degussa was added. The reaction mixture was flushed nitrogen twice and then stirred under a hydrogen atmosphere for 3 hours. The reaction mixture was filtered through a prewetted (methanol, 5 mL) Celite cartridge (2.5 g) and washed with methanol (25 mL). The filtrate was concentrated in vacuo to afford the desired product as a pale orange oil (432 mg, 97.7%). LC-MS (M+H)+ 196.3; 1H NMR (500 MHz, DMSO-d6) δ 7.91 (s, 1H), 7.67 (d, J=5.3 Hz, 1H), 6.45 (d, J=5.3 Hz, 1H), 5.32 (tt, J=6.0, 4.8 Hz, 1H), 4.96 (s, 2H), 4.95 (ddd, J=7.1, 6.0, 1.0 Hz, 2H), 4.59 (ddd, J=7.3, 4.8, 1.0 Hz, 2H).
Name
3-Nitro-4-(oxetan-3-yloxy)pyridine
Quantity
499 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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